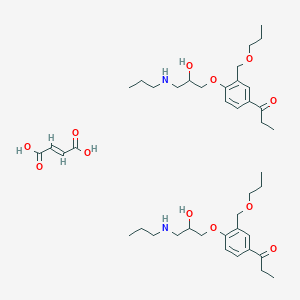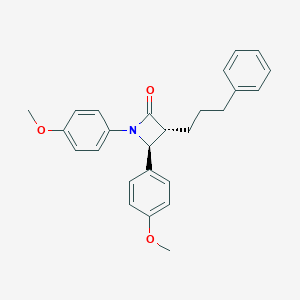
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPPA is a type of azetidinone derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a range of research areas.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves its ability to interact with various cellular pathways and processes. 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, which may help to slow or stop the growth of cancer cells.
Biochemische Und Physiologische Effekte
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone may have neuroprotective effects, making it a potential candidate for use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone is that it may have variable effects depending on the specific cell type or tissue being studied, which may make it difficult to generalize results across different experimental systems.
Zukünftige Richtungen
There are several future directions for research involving 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone. One potential area of research is in developing new cancer therapies that incorporate 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone as a key component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, particularly in the context of neurodegenerative diseases. Finally, there is a need for more research into the potential limitations and drawbacks of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments, in order to better understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves a multi-step process that requires the use of several chemical reagents and techniques. One common method for synthesizing 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropanal with a catalyst such as piperidine. This reaction produces a key intermediate compound, which is then further reacted with various other reagents to form the final 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone product.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been studied extensively for its potential use in various scientific research applications. One area of research where 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has shown promise is in the field of cancer treatment. Studies have shown that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the ability to inhibit the growth and spread of cancer cells, making it a potential candidate for use in developing new cancer therapies.
Eigenschaften
CAS-Nummer |
148260-92-8 |
|---|---|
Produktname |
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone |
Molekularformel |
C26H27NO3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
InChI-Schlüssel |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Synonyme |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



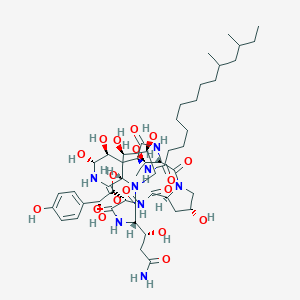
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
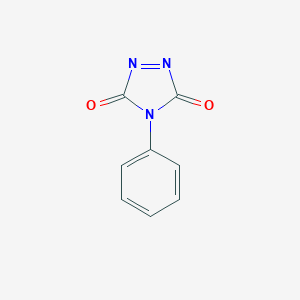
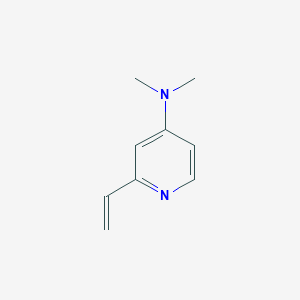
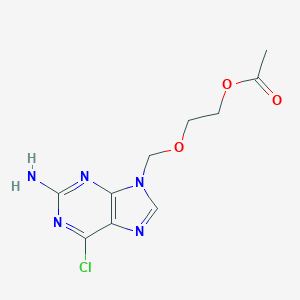
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
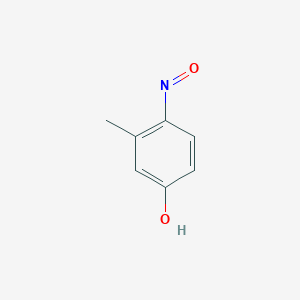



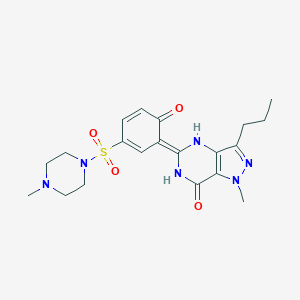
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
